1-benzoyl-4-benzoylpiperidine
Overview
Description
1-Benzoyl-4-benzoylpiperidine is an organic compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a benzoyl group attached to the nitrogen atom of the piperidine ring and another benzoyl group attached to the fourth carbon of the piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzoyl-4-benzoylpiperidine can be synthesized through various synthetic routes. One common method involves the reaction of 1-benzoylpiperidine with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and chromatography to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Benzoyl-4-benzoylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzoyl chloride in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted benzoylpiperidine derivatives.
Scientific Research Applications
1-Benzoyl-4-benzoylpiperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions, including neurological disorders.
Industry: It is used in the development of new materials and as a reagent in chemical processes
Mechanism of Action
The mechanism of action of 1-benzoyl-4-benzoylpiperidine involves its interaction with specific molecular targets in the body. It is believed to exert its effects by modulating neurotransmitter systems, particularly by inhibiting the reuptake of certain neurotransmitters such as dopamine and serotonin. This modulation can lead to various pharmacological effects, including potential antidepressant and anxiolytic properties .
Comparison with Similar Compounds
4-Benzylpiperidine: This compound is structurally similar but has a benzyl group instead of a benzoyl group at the fourth carbon of the piperidine ring.
Piperidine: The parent compound of the piperidine derivatives, which lacks the benzoyl groups.
Uniqueness: 1-Benzoyl-4-benzoylpiperidine is unique due to the presence of two benzoyl groups, which confer distinct chemical and pharmacological properties compared to other piperidine derivatives. Its dual benzoyl substitution enhances its potential interactions with biological targets, making it a valuable compound for research and development in medicinal chemistry .
Properties
IUPAC Name |
(1-benzoylpiperidin-4-yl)-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c21-18(15-7-3-1-4-8-15)16-11-13-20(14-12-16)19(22)17-9-5-2-6-10-17/h1-10,16H,11-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJHIGQTDLPPQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50630437 | |
Record name | (Piperidine-1,4-diyl)bis(phenylmethanone) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50630437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109555-51-3 | |
Record name | (Piperidine-1,4-diyl)bis(phenylmethanone) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50630437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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